BenchChemオンラインストアへようこそ!

5-Bromo-3-fluoro-2-hydroxybenzoic acid

Organic Synthesis Process Chemistry Halogenation

5-Bromo-3-fluoro-2-hydroxybenzoic acid (CAS 251300-29-5) delivers synergistic electronic effects from bromine at C5 and fluorine at C3, unmatched by mono-substituted salicylic acids. The bromine atom enables high-yield Suzuki-Miyaura and Buchwald-Hartwig cross-coupling (93.9% synthetic yield), while the dual-halogenated scaffold drives CCR5 antagonism (92% inhibition at 1 µM) and antimicrobial activity (MIC 32 µg/mL vs. S. aureus). For fragment-based libraries and medicinal chemistry SAR campaigns, this intermediate provides reactivity and bioactivity that 3-fluorosalicylic acid cannot replicate. Choose 5-bromo-3-fluoro-2-hydroxybenzoic acid for reliable diversification and validated biological starting points.

Molecular Formula C7H4BrFO3
Molecular Weight 235.01 g/mol
CAS No. 251300-29-5
Cat. No. B1339588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-fluoro-2-hydroxybenzoic acid
CAS251300-29-5
Molecular FormulaC7H4BrFO3
Molecular Weight235.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)O)F)Br
InChIInChI=1S/C7H4BrFO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)
InChIKeyUKIJWZUOZRTSDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-fluoro-2-hydroxybenzoic Acid (CAS 251300-29-5): A Differentiated Halogenated Salicylic Acid for Pharmaceutical Intermediates and Biological Screening


5-Bromo-3-fluoro-2-hydroxybenzoic acid (CAS 251300-29-5), also known as 5-bromo-3-fluorosalicylic acid, is a tri-substituted benzoic acid derivative featuring bromine at the 5-position, fluorine at the 3-position, and a hydroxyl group ortho to the carboxylic acid . With a molecular formula of C₇H₄BrFO₃ and a molecular weight of 235.01 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis . The specific substitution pattern confers distinct electronic and steric properties that differentiate it from other halogenated salicylic acid analogs, enabling unique reactivity profiles in cross-coupling reactions and specific interactions with biological targets including CCR5 and carbonic anhydrase enzymes [1].

Why 5-Bromo-3-fluoro-2-hydroxybenzoic Acid Cannot Be Replaced by Unsubstituted or Mono-Halogenated Salicylic Acid Analogs


Generic substitution of 5-bromo-3-fluoro-2-hydroxybenzoic acid with simpler salicylic acid derivatives (e.g., 3-fluorosalicylic acid, 5-bromosalicylic acid, or unsubstituted salicylic acid) fails due to the synergistic electronic effects of the dual halogenation pattern . The combination of electron-withdrawing bromine and fluorine substituents at specific positions modulates both the pKa of the carboxylic acid and hydroxyl groups and the compound's lipophilicity, directly impacting its performance as a synthetic intermediate and its biological target engagement . Specifically, the bromine atom at the 5-position serves as a critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that cannot be replicated by the non-brominated analog 3-fluoro-2-hydroxybenzoic acid . Furthermore, in biological contexts, the unique substitution pattern has been linked to specific activity profiles—including CCR5 antagonism and antimicrobial effects—that are not observed with mono-substituted or unsubstituted congeners, making blind substitution a high-risk decision for both synthetic route planning and biological screening campaigns [1].

Quantitative Differentiation Evidence for 5-Bromo-3-fluoro-2-hydroxybenzoic Acid (CAS 251300-29-5) vs. Analogs


Synthesis Efficiency: 93.9% Yield in Direct Bromination of 3-Fluorosalicylic Acid

5-Bromo-3-fluoro-2-hydroxybenzoic acid is synthesized from 3-fluorosalicylic acid via electrophilic bromination in glacial acetic acid, achieving a demonstrated isolated yield of 93.9% (9.394 g from 5.00 g starting material, 32 mmol scale) under ambient conditions over 48 hours . This high-yielding, single-step transformation provides a distinct procurement advantage over multi-step synthetic routes required for other regioisomeric bromo-fluoro-salicylic acid analogs. The comparator, 3-fluorosalicylic acid, lacks the bromine handle essential for downstream cross-coupling chemistry, necessitating additional synthetic steps to introduce aryl halide functionality [1].

Organic Synthesis Process Chemistry Halogenation

Antimicrobial Activity: Differential MIC Values Against Gram-Positive and Gram-Negative Bacteria

5-Bromo-3-fluoro-2-hydroxybenzoic acid exhibits measurable antimicrobial activity with reported Minimum Inhibitory Concentration (MIC) values of 32 µg/mL against Staphylococcus aureus (Gram-positive) and 64 µg/mL against Escherichia coli (Gram-negative) . This represents a 2-fold selectivity window favoring Gram-positive inhibition. In contrast, unsubstituted salicylic acid shows minimal antimicrobial activity at comparable concentrations (>128 µg/mL against both strains), while 5-chloro-2-hydroxybenzoic acid (5-chlorosalicylic acid) exhibits MIC values of 16-32 µg/mL against S. aureus, demonstrating that the 5-bromo substitution confers activity comparable to or distinct from the chloro analog depending on the bacterial strain .

Antimicrobial Discovery Antibiotic Development SAR Studies

CCR5 Antagonism: 92% Inhibition at 1 µM in HIV-1 gp120-Mediated Cell-Cell Fusion Assay

5-Bromo-3-fluoro-2-hydroxybenzoic acid demonstrates potent CCR5 antagonism, achieving 92% inhibition at a concentration of 1 µM in an HIV-1 gp120-induced cell-cell fusion assay using HEK293 cells expressing viral envelope protein and HOS cells expressing human CD4/CCR5 receptors [1]. This activity profile is distinct from unsubstituted salicylic acid and mono-halogenated analogs, which lack reported CCR5 antagonist activity. The structural features—specifically the 5-bromo-3-fluoro-2-hydroxy substitution pattern—appear critical for CCR5 target engagement, as evidenced by the compound's inclusion in patent literature (WO 2001/7857) for CCR5-mediated disease treatment [2].

HIV Entry Inhibition CCR5 Antagonist Antiviral Discovery

Carbonic Anhydrase Inhibition: Ki = 3.70 µM Against Human Carbonic Anhydrase I (hCA I)

5-Bromo-3-fluoro-2-hydroxybenzoic acid inhibits human carbonic anhydrase I (hCA I) with a Ki value of 3.70 µM, as determined by CO₂ hydration-based stopped-flow assay after 15 minutes of preincubation [1]. This inhibition is consistent with the established mechanism of hydroxybenzoic acid derivatives, which bind to the metal-bound water nucleophile in the carbonic anhydrase active site via hydrogen bonding rather than direct metal coordination [2]. In comparison, 4-hydroxybenzoic acid exhibits a Ki of approximately 25 µM against hCA I under similar assay conditions, indicating that the 5-bromo-3-fluoro-2-hydroxy substitution pattern confers approximately 6.8-fold enhanced inhibitory potency [3].

Carbonic Anhydrase Inhibitors Metalloenzyme Inhibition Drug Discovery

Procurement-Driven Application Scenarios for 5-Bromo-3-fluoro-2-hydroxybenzoic Acid (CAS 251300-29-5)


Suzuki-Miyaura Cross-Coupling for Diversified Biaryl Libraries

The 5-bromo substituent serves as a robust handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, enabling rapid diversification of the salicylic acid scaffold. This is supported by the high-yielding synthesis (93.9%) that ensures reliable access to the brominated intermediate. Researchers constructing fragment-based libraries or SAR campaigns around the salicylic acid core will find the bromine atom indispensable for C–C bond formation, a capability absent in the non-brominated 3-fluorosalicylic acid comparator .

CCR5 Antagonist Lead Optimization for HIV and Inflammatory Disease Programs

With demonstrated CCR5 antagonist activity (92% inhibition at 1 µM), 5-bromo-3-fluoro-2-hydroxybenzoic acid is an ideal starting scaffold for medicinal chemistry programs targeting CCR5-mediated pathologies including HIV-1 entry, asthma, rheumatoid arthritis, and COPD. The compound's patent inclusion (WO 2001/7857) for CCR5-mediated disease treatment provides a validated intellectual property context for derivative synthesis and optimization [1].

Antimicrobial Fragment Screening and Hit-to-Lead Development

The differential antimicrobial MIC values (32 µg/mL against S. aureus; 64 µg/mL against E. coli) establish baseline bioactivity for fragment-based antimicrobial discovery. The 2-fold selectivity for Gram-positive bacteria provides a SAR starting point for optimizing potency and spectrum. Unlike unsubstituted salicylic acid (>128 µg/mL MIC), this compound offers tractable potency that can be improved through medicinal chemistry elaboration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-fluoro-2-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.